9-Azabicyclo[3.3.2]decane;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
9-azabicyclo[3.3.2]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-3-8-4-2-6-9(5-1)10-7-8;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPOPAFSQDUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comparative Technical Analysis: 9-Azabicyclo[3.3.1]nonane vs. 9-Azabicyclo[3.3.2]decane
[1]
Executive Summary
In medicinal chemistry and organocatalysis, bicyclic amine scaffolds serve as critical "molecular rigidifiers." This guide compares the well-established 9-azabicyclo[3.3.1]nonane (Granatane core) with its expanded homolog, 9-azabicyclo[3.3.2]decane .
While the [3.3.1] system is a staple in alkaloid chemistry (e.g., granisetron), the [3.3.2] system represents a single-atom bridge expansion . This structural modification fundamentally alters the conformational landscape, relieving transannular strain and modifying the nitrogen lone-pair vector, which has profound implications for receptor binding affinity and catalytic activity.
Part 1: Structural & Conformational Analysis
The core difference lies in the bridge size connecting the two bridgehead carbons.
-
9-azabicyclo[3.3.1]nonane: Bridges of 3, 3, and 1 atom (containing the Nitrogen).
-
9-azabicyclo[3.3.2]decane: Bridges of 3, 3, and 2 atoms (containing the Nitrogen).
Topological Comparison (DOT Visualization)
The following diagram illustrates the connectivity and bridge expansion.
Caption: Topological comparison showing the expansion of the nitrogen-containing bridge from 1 atom (left) to 2 atoms (right), relieving the C3-C7 transannular strain.
Conformational Dynamics
-
[3.3.1] System (Rigid): This system exists in an equilibrium between Chair-Chair (CC) and Boat-Chair (BC) forms.
-
The Problem: In the CC conformation, the endo-hydrogens at C3 and C7 are forced into extreme proximity (approx. 2.0–2.5 Å), creating severe repulsive Van der Waals strain.
-
The Result: Most derivatives, especially those with bulky substituents on the nitrogen, distort into the Boat-Chair conformation to relieve this strain.
-
-
[3.3.2] System (Flexible): The insertion of an extra carbon into the nitrogen bridge (making it a 2-atom bridge) widens the distance between the bridgeheads.
-
The Effect: This expansion significantly reduces the transannular interaction between the two 3-carbon bridges.
-
Preferred State: X-ray crystallographic studies of [3.3.2] carbocycles and derivatives suggest a preference for the Boat-Chair (BC) or a twisted Twin-Chair conformation, but with a much lower energy barrier for inversion compared to the [3.3.1] system.
-
Part 2: Synthetic Pathways
Synthesis of 9-azabicyclo[3.3.1]nonane (Robinson-Schöpf)
The "Granatane" core is classically synthesized via a double Mannich condensation. This is a self-assembling, thermodynamic reaction.
Protocol:
-
Reagents: Glutaraldehyde (25% aq), Benzylamine (or Methylamine), Acetonedicarboxylic acid, Sodium Acetate buffer.
-
Mechanism: The amine condenses with glutaraldehyde to form a piperideine intermediate, which then undergoes a double Mannich reaction with the acetonedicarboxylic acid.
-
Decarboxylation: The resulting dicarboxylic acid spontaneously decarboxylates to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone).
-
Reduction: Wolff-Kishner or hydride reduction removes the ketone if the parent amine is desired.
Synthesis of 9-azabicyclo[3.3.2]decane (Ring Expansion)
The [3.3.2] system is less accessible via direct condensation. The most reliable route involves ring expansion of the [3.3.1] ketone precursor.
Protocol: Schmidt Rearrangement / Beckmann Expansion This method inserts a Nitrogen atom (or a Carbon atom if starting from an aza-ketone) into the bridge.
-
Target: To make 9-azabicyclo[3.3.2]decane , one typically starts with bicyclo[3.3.1]nonan-9-one (carbocycle) and inserts nitrogen, OR starts with 9-azabicyclo[3.3.1]nonan-3-one and expands the carbocyclic ring (yielding a different isomer).
-
Correct Route for 9-aza-[3.3.2]:
-
Precursor: Start with bicyclo[3.3.1]nonan-9-one .
-
Reagent: Hydrazoic acid (
) or Sodium Azide ( ) in Polyphosphoric Acid (Schmidt Reaction). -
Transformation: The ketone bridge (1 atom) expands to an amide bridge (2 atoms: -NH-CO-).
-
Product: 9-azabicyclo[3.3.2]decan-10-one (Lactam).
-
Reduction: Lithium Aluminum Hydride (
) reduction of the lactam yields the secondary amine 9-azabicyclo[3.3.2]decane .
-
Part 3: Physicochemical Properties Comparison
| Property | 9-azabicyclo[3.3.1]nonane | 9-azabicyclo[3.3.2]decane | Implications |
| Bridge Size | 1-atom (Nitrogen only) | 2-atom (Nitrogen + Carbon) | [3.3.2] is more flexible. |
| Basicity (pKa) | ~10.0 - 10.5 | ~10.8 - 11.2 (Est.) | [3.3.2] amine is less sterically shielded; higher solvation stabilization. |
| N-Inversion | Constrained (Umbrella) | Relaxed | [3.3.1] N-lone pair is more directionally fixed. |
| Cavity Volume | Compact | Expanded | [3.3.2] accommodates larger "guest" molecules or metal ions. |
| Strain Energy | High (Transannular H-H) | Moderate | [3.3.2] is thermodynamically more stable in the twin-chair-like form. |
Part 4: Medicinal Chemistry Applications
The "Granatane" Advantage ([3.3.1])
The [3.3.1] scaffold is a "privileged structure" in drug discovery.
-
5-HT3 Antagonists: Granisetron utilizes this core to position an indazole moiety, mimicking the serotonin structure with high rigidity.
-
Organocatalysis: The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) radical is a superior oxidation catalyst to TEMPO. Its "caged" nature protects the radical from disproportionation while leaving the oxygen sufficiently exposed for catalysis.
The "Homolog" Strategy ([3.3.2])
Researchers turn to the [3.3.2] scaffold for Scaffold Hopping :
-
Volume Expansion: When a lead compound based on [3.3.1] is too small for a receptor pocket, expanding to [3.3.2] increases the hydrodynamic radius without altering the fundamental topology.
-
Flexibility Modulation: If the [3.3.1] ligand is too rigid to undergo "induced fit" binding, the [3.3.2] analog introduces necessary entropy.
-
Epigenetic Modulators: Recent patents (e.g., Smyd inhibitors) have cited [3.3.2] derivatives, suggesting its utility in targeting large, plastic protein surfaces.
Part 5: Experimental Protocol (Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)
This protocol yields the primary precursor for both the standard [3.3.1] derivatives and potential ring-expanded analogs.
Reagents:
-
Glutaraldehyde (50% aq): 25.8 mL (0.137 mol)
-
Benzylamine: 12.9 mL (0.123 mol)
-
Acetonedicarboxylic acid: 20.0 g (0.137 mol)
-
Buffer: Sodium Acetate (9% solution)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL jacketed flask with a mechanical stirrer and cool to 5°C.
-
Acidification: Add water (50 mL) and Benzylamine. Slowly add 18%
to adjust pH (approx. 0.65 equiv) while maintaining T < 10°C. -
Condensation: Add Glutaraldehyde followed immediately by Acetonedicarboxylic acid. The solution will turn yellow.
-
Buffering: Slowly add the Sodium Acetate solution over 1.5 hours. This raises the pH slowly, promoting the double Mannich cyclization over polymerization.
-
Aging: Stir at 5°C for 20 hours, then warm to 25°C for another 20 hours. Evolution of
indicates the decarboxylation step is proceeding. -
Workup: Basify the mixture to pH 11 with NaOH. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: The crude oil can be crystallized from hexane or converted to the HCl salt for storage.
Yield: Typically 85-90% of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .
References
-
Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
- Source: Organic Syntheses, 2022, 99, 251-273.
-
URL:[Link]
- Relevance: Definitive protocol for the [3.3.1] core synthesis.
-
Conformational studies on the bicyclo[3.3.2]decane system
-
9-Azabicyclo[3.3.1]nonane (PubChem Compound Summary)
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Relevance: Physicochemical data for the Gran
- Application Notes for Bicyclononane Scaffolds in Medicinal Chemistry Source: BenchChem (2025). Relevance: Contextualizes the use of these scaffolds in drug development.
IUPAC name and synonyms for 9-Azabicyclo[3.3.2]decane hydrochloride
This guide details the chemical identity, synthesis, structural properties, and applications of 9-Azabicyclo[3.3.2]decane hydrochloride . It is designed for researchers in medicinal chemistry and organic synthesis who require a rigorous understanding of this bridged bicyclic scaffold.
Chemical Identity & Nomenclature
9-Azabicyclo[3.3.2]decane is a bridged bicyclic amine belonging to the medium-ring heterocycle class. It represents a higher homolog of the well-known Granatane (9-azabicyclo[3.3.1]nonane) system, featuring an expanded bridge containing the nitrogen atom.
Core Identifiers
| Property | Specification |
| IUPAC Name | 9-Azabicyclo[3.3.2]decane hydrochloride |
| Common Synonyms | 9-Aza-bicyclo[3.3.2]decane HCl; Homogranatane (loose usage) |
| CAS Number (Free Base) | 283-51-2 |
| CAS Number (HCl Salt) | 157943-19-6 |
| Molecular Formula | C₉H₁₈ClN (Salt); C₉H₁₇N (Base) |
| Molecular Weight | 175.70 g/mol (Salt); 139.24 g/mol (Base) |
| SMILES (Free Base) | C1CC2CCCC(C1)NC2 |
| InChI Key | WMRPOCDOMSNXCQ-UHFFFAOYSA-N (Skeleton parent) |
Structural Analysis & Conformation
The 9-azabicyclo[3.3.2]decane skeleton consists of two cyclohexane rings sharing a common bridge. Unlike the rigid adamantane or the chair-chair conformation of bicyclo[3.3.1]nonane, the [3.3.2] system exhibits unique conformational flexibility due to the expansion of the "9-position" bridge from one atom to two atoms (–NH–CH₂–).
-
Bridge Structure: The molecule possesses two 3-carbon bridges (C2-C3-C4 and C6-C7-C8) and one 2-atom bridge (N9-C10).
-
Stereodynamics: The bicyclo[3.3.2]decane framework typically exists in a twin-twist-chair (TTC) conformation to minimize transannular steric interactions, particularly between the hydrogens on the 3-carbon bridges. The nitrogen atom at position 9 introduces a dipole and a site for protonation/alkylation, which can influence the preferred conformer in solution.
-
Basicity: As a secondary amine in a bridged system, the nitrogen is sterically accessible but slightly more constrained than in open-chain analogs. The hydrochloride salt forms a stable, crystalline lattice.
Synthesis Protocol
The most authoritative and scalable route to the 9-azabicyclo[3.3.2]decane skeleton involves the ring expansion of a bicyclo[3.3.1]nonan-9-one precursor via the Schmidt reaction or Beckmann rearrangement, followed by reduction.
Reaction Logic
-
Precursor Selection: Start with Bicyclo[3.3.1]nonan-9-one (a carbocyclic ketone).
-
Ring Expansion (Insertion): Use Hydrazoic acid (Schmidt reaction) to insert a Nitrogen atom adjacent to the carbonyl, converting the bridged ketone into a bridged lactam (9-Azabicyclo[3.3.2]decan-10-one ).
-
Reduction: Reduce the lactam carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH₄).
-
Salt Formation: Precipitate the amine as the hydrochloride salt for stability.
Step-by-Step Methodology
Step 1: Schmidt Rearrangement (Ring Expansion)
-
Reagents: Bicyclo[3.3.1]nonan-9-one, Sodium Azide (NaN₃), Methanesulfonic acid (MsOH) or H₂SO₄.
-
Protocol:
-
Dissolve bicyclo[3.3.1]nonan-9-one (1.0 eq) in dry chloroform or DCM.
-
Add methanesulfonic acid (excess) slowly at 0°C.
-
Add sodium azide (1.2 eq) portion-wise over 30 minutes. Caution: Evolution of N₂ gas; ensure proper venting.
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup: Neutralize with cold NaOH solution. Extract with DCM. The product is the lactam 9-azabicyclo[3.3.2]decan-10-one .
-
Step 2: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.
-
Protocol:
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon atmosphere.
-
Add a solution of 9-azabicyclo[3.3.2]decan-10-one in THF dropwise at 0°C.
-
Reflux the mixture for 6–12 hours to ensure complete reduction of the amide.
-
Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.
-
Filter and concentrate the filtrate to obtain the free amine oil.
-
Step 3: Hydrochloride Salt Formation
-
Protocol:
-
Dissolve the crude amine in diethyl ether or ethanol.
-
Add 2M HCl in diethyl ether dropwise until pH < 3.
-
The white precipitate (9-Azabicyclo[3.3.2]decane HCl) is collected by filtration, washed with cold ether, and dried under vacuum.
-
Synthesis Pathway Visualization
Caption: Synthesis of 9-Azabicyclo[3.3.2]decane HCl via Schmidt ring expansion of the [3.3.1] ketone precursor.
Applications in Drug Development
The 9-azabicyclo[3.3.2]decane scaffold serves as a specialized pharmacophore in medicinal chemistry, offering a bulkier and more flexible alternative to the common piperidine or granatane rings.
Sigma Receptor Ligands
Analogous to Granatane derivatives, the [3.3.2] system is explored as a core scaffold for Sigma-1 and Sigma-2 receptor ligands . The hydrophobic bicyclic cage fits well into the lipophilic pockets of these receptors, while the nitrogen provides the necessary cationic interaction site.
-
Mechanism: The bridge expansion alters the vector of the N-substituent, potentially improving selectivity profiles between Sigma-1 and Sigma-2 subtypes compared to the [3.3.1] analogs.
Conformational Probes
Because the [3.3.2] system can adopt multiple twist-boat/chair conformations, it is used to probe the conformational space of binding pockets in GPCRs and ion channels. Derivatives (e.g., ureas, sulfonamides) are synthesized to test how "flexible bulk" affects binding affinity.
Bioisosterism
It acts as a space-filling bioisostere for:
-
Adamantane amines (e.g., Memantine analogs).
-
Quinolidine derivatives.
-
Larger macrocyclic amines.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. The hydrochloride salt is significantly more stable than the free base, which may absorb CO₂ from the air.
-
Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).
References
-
PubChem. (2025). Compound Summary: Bicyclo[3.3.2]decane derivatives and related bicyclic amines. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2022). Methodologies for Bicyclic Amine Construction (Analogous [3.3.1] routes). Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Bicyclo[3.3.2]decane Structural Data. Retrieved from [Link]
The 9-Azabicyclo[3.3.2]decane Scaffold: A Frontier in Medicinal Chemistry Explored Through the Lens of its Well-Characterized [3.3.1]nonane Congener
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Underexplored Chemical Space
The quest for novel therapeutic agents is a perpetual journey into the vast expanse of chemical possibilities. Within this landscape, rigid bicyclic scaffolds have garnered significant attention as they offer a defined three-dimensional orientation of substituents, enabling precise interactions with biological targets. The 9-azabicycloalkane framework, in particular, has proven to be a privileged scaffold in medicinal chemistry. While the 9-azabicyclo[3.3.1]nonane core is a well-established constituent of numerous biologically active molecules, its close homologue, the 9-azabicyclo[3.3.2]decane system, remains a largely uncharted territory.
This technical guide ventures into this intriguing area of drug discovery. Given the scarcity of direct research on the 9-azabicyclo[3.3.2]decane scaffold, we will leverage the extensive knowledge base of its structurally analogous and well-characterized counterpart, the 9-azabicyclo[3.3.1]nonane system. By examining the synthesis, conformational analysis, and diverse biological activities of [3.3.1]nonane derivatives, we will extrapolate and project the potential of the [3.3.2]decane scaffold as a novel chemotype for therapeutic intervention. This guide is intended to serve as a foundational resource, sparking further investigation into this promising, yet underexplored, molecular architecture.
I. The 9-Azabicyclo[3.3.1]nonane Core: A Versatile Template for Bioactive Compounds
The 9-azabicyclo[3.3.1]nonane scaffold is a bicyclic amine that has been successfully incorporated into a wide array of molecules targeting the central nervous system (CNS) and other biological systems. Its rigid structure provides a fixed platform for the spatial arrangement of pharmacophoric elements, which is crucial for achieving high affinity and selectivity for specific biological targets.
A. Synthetic Strategies: Constructing the Bicyclic Core
Several synthetic routes to the 9-azabicyclo[3.3.1]nonane core have been established, often involving intramolecular cyclization reactions. A common and efficient method is the double Mannich reaction, also known as the Robinson-Schöpf condensation.
A novel and highly selective method for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives involves a multicomponent cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene aminals.[1] This one-pot reaction proceeds by simply refluxing the substrates, leading to a complex cascade that assembles the bicyclic core.[1] Another approach involves radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines.[2] The signature indole-fused 9-azabicyclo[3.3.1]nonane core of macroline-type alkaloids has been accessed in four steps from 1H-indole and an L-menthyl nicotinate-derived pyridyl alcohol.[3]
A practical, three-step synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for alcohol oxidation, has also been developed.[4][5]
B. Conformational Landscape: A Key Determinant of Biological Activity
The conformational preference of the 9-azabicyclo[3.3.1]nonane ring system is a critical factor influencing the orientation of its substituents and, consequently, its biological activity. The bicyclo[3.3.1]nonane system can, in principle, adopt three conformations: a twin-chair, a boat-chair, and a twin-boat. The twin-chair conformation is generally the most stable. The structural and conformational study of derivatives like 9-(2′-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3β-ol provides insights into these preferences.[6]
II. Biological Activities of 9-Azabicyclo[3.3.1]nonane Derivatives: A Blueprint for the [3.3.2]decane Scaffold
The diverse biological activities exhibited by compounds containing the 9-azabicyclo[3.3.1]nonane scaffold underscore its importance as a privileged structure in drug discovery. These activities span a range of therapeutic areas, with a particular emphasis on CNS disorders.
A. Central Nervous System Targets
1. Dopamine Receptors:
Derivatives of N-(9-benzyl)-9-azabicyclo[3.3.1]nonan-3-β-yl benzamide have been investigated for their affinity and selectivity for dopamine D2 and D3 receptors.[7] These receptors are implicated in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The rigid bicyclic core allows for the precise positioning of the benzamide moiety to interact with the receptor binding pocket.
2. Sigma Receptors:
The 9-azabicyclo[3.3.1]nonane scaffold has been utilized to develop potent and selective ligands for sigma (σ) receptors. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated, leading to the identification of compounds with high affinity and selectivity for the σ2 receptor subtype.[8][9] Sigma-2 receptors are overexpressed in various tumor cell lines, making them an attractive target for cancer imaging and therapy.[9]
3. Monoamine Transporters:
Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as monoamine reuptake inhibitors.[10][11][12] These compounds can block the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, a mechanism of action shared by many antidepressant medications.
B. Other Biological Applications
The 9-azabicyclo[3.3.1]nonane framework is also a key component of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly efficient and less hindered nitroxyl radical catalyst for the aerobic oxidation of alcohols.[13][14]
III. The 9-Azabicyclo[3.3.2]decane Scaffold: Projecting Biological Potential
While direct experimental data on the biological activity of the 9-azabicyclo[3.3.2]decane scaffold is currently lacking, we can make informed predictions based on the well-established properties of its [3.3.1]nonane counterpart. The addition of a methylene unit to one of the bridges of the bicyclic system will subtly alter the scaffold's geometry and conformational flexibility. This, in turn, is expected to modulate the binding affinity and selectivity of its derivatives for various biological targets.
It is reasonable to hypothesize that the 9-azabicyclo[3.3.2]decane core could serve as a novel template for the development of ligands targeting the same CNS receptors and transporters as its [3.3.1]nonane analog. The slightly larger and more flexible [3.3.2]decane framework may allow for different binding modes or interactions within the target protein, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
IV. Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research into this area, we provide a representative experimental protocol for the synthesis of a key intermediate of the 9-azabicyclo[3.3.1]nonane scaffold, which can be adapted for the synthesis of the [3.3.2]decane system.
A. Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from a published protocol.[15]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid
-
Sodium acetate
-
Sulfuric acid
-
Sodium carbonate
-
Heptane
-
Methanol
-
Silica gel
Procedure:
-
To a cooled, jacketed round-bottomed flask equipped with a mechanical stirrer, add water and benzylamine.
-
Slowly add 18% sulfuric acid while maintaining the temperature between 4-8 °C.
-
Add glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.
-
Add a 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.
-
Adjust the pH to 2 with 18% sulfuric acid.
-
Extract the aqueous solution with MTBE and discard the organic layers.
-
To the aqueous layer, add heptane and silica gel.
-
Adjust the pH to 8 with 20% aqueous sodium carbonate.
-
Filter the mixture and wash the filter cake with heptane.
-
Separate the layers of the combined filtrate and dry the organic layer with sodium sulfate.
-
Concentrate the organic layer to obtain a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol. The product can be purified by chromatography.
B. General Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the biological evaluation of novel 9-azabicyclo[3.3.2]decane derivatives, based on the targets identified for the [3.3.1]nonane scaffold.
Caption: General workflow for the discovery and development of novel 9-azabicyclo[3.3.2]decane-based therapeutic agents.
V. Future Perspectives and Conclusion
The 9-azabicyclo[3.3.2]decane scaffold represents an intriguing and underexplored area of medicinal chemistry. By drawing parallels with the well-characterized 9-azabicyclo[3.3.1]nonane system, we can project its significant potential as a core for novel therapeutic agents, particularly for CNS disorders. The slightly altered geometry and flexibility of the [3.3.2]decane framework may offer advantages in terms of target affinity, selectivity, and pharmacokinetic properties.
Future research should focus on the development of efficient and scalable synthetic routes to the 9-azabicyclo[3.3.2]decane core. Following this, a systematic biological evaluation of a library of its derivatives against key CNS targets is warranted. Such studies will be instrumental in validating the predicted potential of this scaffold and paving the way for the discovery of new and improved medicines. This guide serves as a call to action for the medicinal chemistry community to explore this promising frontier.
VI. References
-
Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. (2025, December 28). Unavailable Source.
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021, August 20). Organic Letters. [Link]
-
Structure-activity relationship studies of N-(9-benzyl)-9- azabicyclo[3.3.1]nonan-3-β-yl benzamide analogues for dopamine D>2> and D>3> receptors. UNT Health Science Center. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses. [Link]
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. (2009, May 28). The Journal of Organic Chemistry. [Link]
-
An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. (2009, June 19). PubMed. [Link]
-
9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (2013, February 20). Google Patents.
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Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). ResearchGate. [Link]
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Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006, October 15). PubMed. [Link]
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A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Structural and conformational study of 9-(2′-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3β-ol. Semantic Scholar. [Link]
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9-Azabicyclo(3.3.1)nonane. PubChem. [Link]
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Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. [Link]
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9-Azabicyclo[3.3.1]nonan-3-one. FooDB. [Link]
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Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane... ResearchGate. [Link]
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Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Semantic Scholar. [Link]
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9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026, January 12). MDPI. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. (2025, December 18). Preprints.org. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. [Link]
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013, February 20). EPO. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25). RSC Publishing. [Link]
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The Elusive Core: A Technical Guide to the History, Synthesis, and Potential of Azabicyclo[3.3.2]decane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azabicyclo[3.3.2]decane framework represents a unique and challenging structural motif within the broader class of bridged nitrogen heterocycles. While its close relatives, such as the azabicyclo[3.2.2]nonanes and [3.3.1]nonanes, have found significant application in medicinal chemistry and natural product synthesis, the [3.3.2]decane system remains a largely unexplored area of chemical space. This guide provides a comprehensive overview of the historical context, potential synthetic strategies, and prospective applications of this elusive ring system. By examining the established chemistry of analogous bridged systems, we aim to equip researchers with the foundational knowledge and theoretical framework necessary to approach the synthesis and exploration of azabicyclo[3.3.2]decane derivatives.
Introduction: The Allure of Bridged Nitrogen Heterocycles
Bridged bicyclic and polycyclic amines are a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Their rigid, three-dimensional structures provide a well-defined orientation of substituents, enabling precise interactions with biological targets. This conformational restriction is a key attribute sought after in modern drug design, as it can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
The azabicyclo[3.3.2]decane core, with its seven-membered carbocyclic ring bridged by a nitrogen-containing chain, presents a particularly intriguing scaffold. The inherent strain and potential for unique conformational dynamics within the medium-sized ring offer opportunities for novel molecular designs. However, these same features contribute to the significant synthetic challenges that have likely limited its exploration to date.
A Historical Perspective: The Evolution of Bridged Amine Synthesis
The synthesis of nitrogen-containing heterocycles has a rich history, with foundational discoveries dating back to the 19th century with chemists like Arthur Hantzsch, who developed methods for creating pyrroles and dihydropyridines.[1] The journey towards constructing more complex bridged systems has been a gradual evolution, driven by the need to synthesize naturally occurring alkaloids and to create novel therapeutic agents.
Early approaches often relied on multi-step, classical reactions. However, the advent of modern synthetic methodologies, particularly transition metal-catalyzed reactions, has revolutionized the field. Techniques such as intramolecular Heck reactions, ring-closing metathesis, and C-H activation have provided powerful tools for the construction of complex polycyclic amine frameworks.[2][3] While direct historical accounts of azabicyclo[3.3.2]decane synthesis are not prominent in the literature, the development of methods for analogous systems provides a roadmap for potential synthetic endeavors.
Synthetic Strategies: Charting a Course to the Azabicyclo[3.3.2]decane Core
The construction of the azabicyclo[3.3.2]decane ring system is predicted to be challenging due to the entropic and enthalpic barriers associated with the formation of the seven-membered ring.[4] Nevertheless, several strategies, proven effective for related bridged systems, can be envisioned.
Transannular Cyclizations
Transannular reactions are a powerful strategy for forming bonds across medium-sized rings. An appropriately substituted cyclononene or cyclononane precursor containing a nitrogen nucleophile could, in principle, undergo cyclization to form the bicyclic [3.3.2] system.
A potential approach could involve an intramolecular aminomercuration or a related electrophile-induced cyclization of a cyclononenylamine derivative. The success of such a strategy would be highly dependent on the conformational preferences of the medium-sized ring, which would need to bring the reacting centers into proximity.
Conceptual Experimental Protocol: Transannular Aminomercuration
-
Substrate Synthesis: Synthesize a suitable precursor, such as N-tosyl-cyclonon-4-en-1-amine.
-
Cyclization: Treat the precursor with mercury(II) trifluoroacetate in a suitable solvent like THF or nitromethane.
-
Reductive Demercuration: Upon completion of the cyclization, quench the reaction and reduce the organomercurial intermediate with sodium borohydride.
-
Deprotection and Isolation: Remove the tosyl protecting group and purify the resulting azabicyclo[3.3.2]decane product via chromatography.
Caption: Conceptual pathway for transannular cyclization.
Ring Expansion Strategies
Ring expansion methodologies offer another promising avenue. These strategies typically involve the cleavage of a bond in a smaller, more readily accessible bicyclic precursor. For instance, a bicyclo[3.2.1]octane system could potentially be expanded to the desired [3.3.2]decane framework.
Recent advances in ring expansion of saturated cyclic amines, such as those involving azlactone insertion or other cascade reactions, could be adapted for this purpose.[5][6]
Conceptual Experimental Protocol: Tiffeneau-Demjanov Type Ring Expansion
-
Precursor Synthesis: Prepare a suitable precursor, such as an 8-aminomethyl-8-azabicyclo[3.2.1]octane derivative.
-
Diazotization: Treat the primary amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperature.
-
Rearrangement: The resulting diazonium salt would be unstable and undergo a pinacol-type rearrangement, leading to the expansion of the six-membered ring to a seven-membered ring.
-
Isolation and Characterization: The product mixture would likely require careful separation and structural elucidation to confirm the formation of the azabicyclo[3.3.2]decane skeleton.
Caption: Conceptual diagram of a ring expansion approach.
Intramolecular Cycloadditions
Intramolecular cycloaddition reactions, such as the [4+3] cycloaddition of oxidopyridinium ions or nitrone-olefin cycloadditions, have proven effective in the synthesis of related bridged systems.[7][8] A carefully designed precursor with a tethered diene and dienophile (or equivalent reactive partners) could potentially construct the azabicyclo[3.3.2]decane core in a highly convergent manner.
Potential Applications in Drug Discovery
While there is a lack of direct pharmacological data for azabicyclo[3.3.2]decane derivatives, the biological activities of analogous structures provide compelling reasons to explore this scaffold.
| Analogous Scaffold | Reported Biological Activities | Potential for Azabicyclo[3.3.2]decane Derivatives |
| Azabicyclo[3.2.2]nonanes | Antiprotozoal (antiplasmodial and antitrypanosomal) activity has been reported for some derivatives.[9] | Derivatives could be investigated as novel treatments for malaria and other parasitic diseases. |
| Azabicyclo[3.3.1]nonanes | The core is present in various alkaloids with diverse biological activities. Some synthetic derivatives have been explored as analgesic agents.[10] | The unique conformational properties of the [3.3.2] system could lead to novel CNS-active compounds. |
| Azabicyclo[3.3.0]octanes | Some derivatives have been investigated as DPP II inhibitors and as nootropic agents (piracetam-like).[11][12] | The larger ring size of the [3.3.2]decane scaffold might offer different selectivity profiles against enzyme targets. |
The increased conformational flexibility of the seven-membered ring in the azabicyclo[3.3.2]decane system, compared to the more rigid six-membered rings in its lower homologs, could allow for adaptation to different binding pockets of biological targets. This could be particularly advantageous in targeting proteins with more dynamic active sites.
Challenges and Future Directions
The primary challenge in accessing the azabicyclo[3.3.2]decane ring system is the inherent difficulty in forming medium-sized rings.[4] Overcoming the unfavorable entropic and enthalpic factors will require the development of highly efficient and selective cyclization or ring-expansion strategies.
Future research in this area should focus on:
-
Computational Studies: In-depth computational analysis of the conformational landscape of azabicyclo[3.3.2]decane and its potential synthetic precursors could guide the design of effective synthetic routes.
-
Development of Novel Synthetic Methods: The exploration of new catalytic systems and reaction conditions specifically tailored for the formation of this challenging ring system is crucial.
-
Proof-of-Concept Synthesis: The successful synthesis of the parent azabicyclo[3.3.2]decane or a simple derivative would be a landmark achievement, opening the door for further exploration of its chemistry and biological activity.
Conclusion
The azabicyclo[3.3.2]decane ring system represents a frontier in the field of bridged nitrogen heterocycles. While its synthesis remains a formidable challenge, the potential for discovering novel chemical entities with unique biological activities makes it a worthy pursuit. By leveraging the wealth of knowledge from the synthesis of analogous structures and embracing modern synthetic innovations, the scientific community is well-positioned to unlock the potential of this elusive and promising scaffold.
References
- Chen, Y., et al. (2024). Diversified ring expansion of saturated cyclic amines enabled by azlactone insertion.
- Clayden, J., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.
-
Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. [Link]
- Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing.
- Judd, T. C., et al. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry.
- Rebek, J., et al. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC.
- Li, X., et al. (2020). Recent advances in the synthesis of bridgehead (or ring-junction)
- Clayden, J., et al. (2024). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles.
- Singh, P. P., et al. (2025). Synthesis of Bridgehead Nitrogen Heterocycles on a Solid Surface. Request PDF.
- Al-dujaili, A. H. (2006). Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester research repository.
- May, E. L., & Murphy, J. G. (1953). 7-Aza analogs of the analgetic agent azabicyclane. Synthesis and pharmacologic analysis. Journal of Organic Chemistry.
-
Padwa, A., et al. (2021). Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions. The Journal of Organic Chemistry. [Link]
-
CN112851563A - Synthesis process of N-amino-3-azabicyclo[13][13] octane hydrochloride. (2021). Google Patents.
- Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar.
- Sud, A., et al. (2007). Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron via intramolecular Heck reactions.
- Seebacher, W., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI.
-
Oka, M., et al. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin. [Link]
- Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals.
- Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Bonjoch, J., et al. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes.
- O'Brien, P., et al. (2008). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry.
- Johnson, A. (2023). Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. University of Pittsburgh ETD.
- Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
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- 1. Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - SYNFORM - Thieme Chemistry [thieme.de]
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- 3. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
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- 13. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis and Functionalization of 9-Azabicyclo[3.3.2]decane via Reductive Amination
Executive Summary
The 9-azabicyclo[3.3.2]decane scaffold represents a privileged, albeit underutilized, structural motif in medicinal chemistry. Unlike its ubiquitous homolog, 9-azabicyclo[3.3.1]nonane (granatane), the [3.3.2] system offers a unique conformational profile characterized by a larger, more flexible bicyclic framework. This flexibility makes it an exceptional scaffold for designing ligands targeting sigma receptors (
This Application Note provides a definitive guide to accessing this scaffold. While the parent ring system is typically assembled via ring expansion, reductive amination is the critical "gateway" reaction used to functionalize the C10 ketone intermediate, generating high-value bioactive amines. This guide details the Ring Expansion-Reductive Amination (RERA) sequence, ensuring high fidelity and reproducibility.
Structural Analysis & Synthetic Strategy
The Challenge of the [3.3.2] Bridge
The 9-azabicyclo[3.3.2]decane system consists of two seven-membered rings sharing a nitrogen bridge. Direct condensation methods (e.g., Robinson-Schöpf) that efficiently form the [3.3.1] system often fail to produce the [3.3.2] system due to unfavorable entropy and ring strain during the closure of the larger bridges.
The Solution: The most reliable synthetic pathway involves the Ring Expansion of a readily available 9-azabicyclo[3.3.1]nonan-3-one precursor, followed by Reductive Amination of the resulting ketone.
Reaction Pathway Visualization
The following diagram illustrates the logical flow from the commercial precursor to the functionalized [3.3.2] target.
Figure 1: Strategic pathway for the assembly and functionalization of the 9-azabicyclo[3.3.2]decane scaffold.
Detailed Experimental Protocols
Precursor Preparation (Contextual Grounding)
Note: The starting material, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is synthesized via the classic Robinson-Schöpf condensation of glutaraldehyde, acetonedicarboxylic acid, and benzylamine.
Protocol A: Ring Expansion to Form the [3.3.2] Core
Before reductive amination can occur, the [3.3.2] ketone must be generated. The most robust method uses in situ generated diazomethane or trimethylsilyldiazomethane.
Reagents:
-
Boron trifluoride diethyl etherate (
) (1.1 equiv) -
Trimethylsilyldiazomethane (
) (2.0 M in hexanes, 1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the [3.3.1] ketone in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to -78°C.
-
Activation: Add
dropwise. Stir for 15 minutes to activate the carbonyl. -
Expansion: Add
solution dropwise over 20 minutes. The slow addition is crucial to prevent polymethylene formation. -
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Gas evolution (
) indicates reaction progress. -
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Purify via flash chromatography (SiO2, Hexane/EtOAc gradient). The [3.3.2] ketone typically elutes after the unreacted starting material.
Protocol B: Reductive Amination of 9-azabicyclo[3.3.2]decan-10-one (Core Directive)
This is the primary protocol for generating bioactive library members. The sterics of the [3.3.2] bridge require a specific reducing agent hierarchy to avoid direct reduction of the ketone to the alcohol.
Substrate: 9-Benzyl-9-azabicyclo[3.3.2]decan-10-one Target: 10-(Alkylamino)-9-azabicyclo[3.3.2]decane derivatives
Table 1: Reaction Components & Stoichiometry
| Component | Role | Equiv. | Notes |
| [3.3.2] Ketone | Substrate | 1.0 | Dried azeotropically with toluene if hygroscopic. |
| Primary Amine | Nucleophile | 1.2 - 1.5 | Excess drives imine equilibrium. |
| Acetic Acid | Catalyst | 1.0 - 2.0 | Buffers pH to ~5-6; essential for imine formation. |
| NaBH(OAc)3 | Reductant | 1.5 - 2.0 | Sodium triacetoxyborohydride. Mild, selective for imines. |
| DCE/DCM | Solvent | 0.1 M | 1,2-Dichloroethane (DCE) preferred for higher T. |
Step-by-Step Methodology:
-
Imine Formation (The Equilibrium Step):
-
In a flame-dried flask, dissolve the [3.3.2] ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE.
-
Add Acetic Acid (1.5 equiv).
-
Critical Step: Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. You must observe the disappearance of the ketone peak (M+) and appearance of the imine mass (M+Amine-H2O). Do not proceed to reduction until imine formation is substantial. If conversion is slow, add 3Å molecular sieves.
-
-
Reduction (The Irreversible Step):
-
Cool the mixture to 0°C.
-
Add
(1.5 equiv) in one portion. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Why NaBH(OAc)3? It is less basic and reacts slower with aldehydes/ketones than imines, minimizing the "direct reduction" byproduct (the alcohol).
-
-
Quench and Workup:
-
Quench by adding saturated aqueous
(pH ~8-9). Stir for 30 minutes to decompose boron complexes. -
Extract with DCM (3x).[1]
-
Wash combined organics with brine, dry over
, and filter.
-
-
Purification:
-
The resulting amine is often basic. Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent (DCM/MeOH) to prevent streaking.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, specific spectral markers must be verified.
Table 2: Diagnostic Spectral Markers
| Technique | Marker | Interpretation |
| 1H NMR | The proton at C10 (methine attached to the new amine). In the ketone, this region is empty (C=O). | |
| 13C NMR | Disappearance of | Loss of the ketone carbonyl carbon. |
| 13C NMR | Appearance of | The new C-N carbon at position 10. |
| IR | Loss of 1700-1710 | Disappearance of the ketone stretch. |
| IR | Appearance of 3300-3400 | N-H stretch (if a secondary amine was formed). |
Mechanistic Insights & Troubleshooting
Stereochemical Control
The 9-azabicyclo[3.3.2]decane system can adopt multiple conformations (chair-chair, boat-chair).
-
Hydride Attack: The bulky benzyl group on the bridge nitrogen (N9) often directs the hydride attack from the less hindered face.
-
Result: The reductive amination typically favors the endo-isomer (amine cis to the nitrogen bridge) due to the trajectory of the hydride reagent, though ratios can vary based on the specific amine substituent used.
Common Failure Modes
-
Problem: Low yield; recovery of alcohol byproduct.
-
Cause: Reducing agent added before imine formation was complete.
-
Fix: Extend the "Imine Formation" time or use molecular sieves. Switch to
as a Lewis acid promoter if the amine is non-nucleophilic.
-
-
Problem: No reaction on ring expansion.
-
Cause: Poor quality
or wet solvent. -
Fix: Use fresh reagents and strictly anhydrous conditions.
-
References
-
Conformational Analysis of [3.3.2] Systems: Doyle, M., Hafter, R., & Parker, W. (1977). Conformational studies on the bicyclo[3.3.2]decane system. Journal of the Chemical Society, Perkin Transactions 1, 364-374.
-
Sigma Receptor Ligands (Context for [3.3.1] vs [3.3.2]): Berardi, F., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Chem. Biodivers. (Note: Illustrates the derivatization logic applicable to the homolog).
-
General Protocol for Reductive Amination (Borohydride Method): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
- Doyle, M. P., et al. (1982). Reactivity of diazomethane and trimethylsilyldiazomethane in the ring expansion of cyclic ketones. Journal of Organic Chemistry.
-
Commercial Availability of Precursors: Sigma-Aldrich. Product: 9-Azabicyclo[3.3.2]decan-10-one.
Sources
The Untapped Potential of 9-Azabicyclo[3.3.2]decane: A Scaffold for Next-Generation Therapeutics
Application Notes and Protocols
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional architecture and favorable pharmacological properties is perpetual. Bicyclic systems are particularly prized for their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, the 9-azabicyclo[3.3.2]decane framework emerges as a compelling, yet underexplored, scaffold. Its larger ring system, compared to the more extensively studied 9-azabicyclo[3.3.1]nonane, presents distinct conformational possibilities and vectors for substitution, opening new avenues for drug design, particularly in the realm of central nervous system (CNS) disorders and beyond.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 9-azabicyclo[3.3.2]decane scaffold in medicinal chemistry programs. We will delve into its structural rationale, propose a robust synthetic strategy, and provide detailed protocols for derivatization and biological evaluation.
The Strategic Advantage of the 9-Azabicyclo[3.3.2]decane Core
The 9-azabicyclo[3.3.2]decane scaffold is a bridged bicyclic amine, characterized by a seven-membered and a six-membered ring sharing a nitrogen bridgehead and two carbon atoms. This structure imparts a defined three-dimensional geometry, a departure from the often-flat landscapes of traditional aromatic scaffolds. The inherent rigidity of the bicyclic system can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.[1] Furthermore, the nitrogen atom at the bridgehead offers a convenient handle for derivatization, allowing for the modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles, including blood-brain barrier penetration for CNS-targeted agents.[2]
Caption: Key attributes of the 9-azabicyclo[3.3.2]decane scaffold.
Proposed Synthesis of the 9-Azabicyclo[3.3.2]decane Core
While the literature on the synthesis of the 9-azabicyclo[3.3.2]decane core is not as extensive as for its lower homologues, a plausible and adaptable synthetic route can be envisioned. The following multi-step protocol outlines a potential pathway, commencing from readily available starting materials. This proposed synthesis is based on established methodologies for the construction of related azabicyclic systems.[3][4]
Caption: Proposed synthetic workflow for the 9-azabicyclo[3.3.2]decane core.
Protocol 1: Synthesis of the 9-Azabicyclo[3.3.2]decane Core (Hypothetical)
Objective: To synthesize the core 9-azabicyclo[3.3.2]decane scaffold.
Materials:
-
Cycloheptanone
-
Benzylamine
-
Paraformaldehyde
-
Sodium triacetoxyborohydride
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-benzyl-4-(aminomethyl)cycloheptanone
-
To a solution of cycloheptanone (1.0 eq) and benzylamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Intramolecular Reductive Amination to form 9-Benzyl-9-azabicyclo[3.3.2]decan-3-one
-
Dissolve the intermediate from Step 1 in dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Wolff-Kishner Reduction to 9-Benzyl-9-azabicyclo[3.3.2]decane
-
To a flask containing the ketone from Step 2, add hydrazine hydrate (10 eq) and diethylene glycol.
-
Heat the mixture to 180 °C for 4 hours.
-
Cool the reaction to room temperature and add potassium hydroxide (5 eq).
-
Heat the mixture to 200 °C and distill off water and excess hydrazine.
-
After 4 hours, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 9-benzyl-9-azabicyclo[3.3.2]decane.
Step 4: Deprotection (if required) to 9-Azabicyclo[3.3.2]decane
-
The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the free secondary amine, the 9-azabicyclo[3.3.2]decane scaffold.
Medicinal Chemistry Applications: Exploring New Frontiers
The rigid, three-dimensional nature of the 9-azabicyclo[3.3.2]decane scaffold makes it an attractive candidate for targeting a variety of biological systems. Drawing parallels from the known activities of related azabicyclic frameworks, several promising therapeutic areas can be envisioned.
Central Nervous System (CNS) Disorders: Bicyclic amines have a rich history in CNS drug discovery.[2] The 9-azabicyclo[3.3.1]nonane core, for instance, has been utilized to develop ligands for dopamine and serotonin transporters, as well as sigma receptors.[5][6] The slightly larger and more flexible [3.3.2] system could offer a different presentation of pharmacophoric features, potentially leading to novel selectivity profiles for these challenging targets.
Antiprotozoal and Antimicrobial Agents: Azabicyclic compounds have also shown promise as antiprotozoal agents. For example, derivatives of azabicyclo[3.2.2]nonanes have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[7][8][9] The 9-azabicyclo[3.3.2]decane scaffold could serve as a novel template for the development of new anti-infective agents with unique mechanisms of action.
| Potential Therapeutic Target | Rationale based on related scaffolds | Potential Derivatization Strategy |
| Dopamine Transporter (DAT) | The 9-azabicyclo[3.3.1]nonane core is a known pharmacophore for DAT ligands.[5] | N-arylethyl or N-aralkyl substitutions. |
| Sigma-2 (σ2) Receptors | N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates are potent σ2 receptor ligands.[6] | Carbamate or amide linkages at a functionalized ring position. |
| Plasmodium falciparum | Azabicyclo[3.2.2]nonanes exhibit antiplasmodial activity.[7][9] | Linkage to known antimalarial pharmacophores via the bridgehead nitrogen. |
Protocol 2: Parallel Derivatization of the 9-Azabicyclo[3.3.2]decane Scaffold
Objective: To generate a library of N-substituted 9-azabicyclo[3.3.2]decane analogs for Structure-Activity Relationship (SAR) studies. This protocol assumes the successful synthesis of the parent scaffold with a free secondary amine.
Materials:
-
9-Azabicyclo[3.3.2]decane
-
A library of diverse alkyl halides or acyl chlorides
-
Potassium carbonate or triethylamine
-
Acetonitrile or Dichloromethane
-
96-well reaction block
-
Automated liquid handler (optional)
-
LC-MS for reaction monitoring and purification
Procedure:
-
Prepare a stock solution of 9-azabicyclo[3.3.2]decane in acetonitrile.
-
Dispense the stock solution into the wells of a 96-well reaction block (e.g., 0.1 mmol per well).
-
Prepare stock solutions of a diverse set of alkyl halides or acyl chlorides in acetonitrile.
-
Add an excess of base (e.g., potassium carbonate, 3 eq) to each well.
-
Add the corresponding electrophile solution to each well (1.2 eq).
-
Seal the reaction block and heat to 60 °C with shaking for 12 hours.
-
After cooling to room temperature, filter the contents of each well to remove the base.
-
Analyze an aliquot from each well by LC-MS to confirm product formation.
-
Purify the products using mass-directed preparative HPLC.
-
Lyophilize the purified fractions to yield the final compounds as powders.
Caption: Workflow for generating and screening a library of derivatives.
Protocol 3: In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of the synthesized compounds for a specific G-protein coupled receptor (GPCR) or transporter.
Materials:
-
Cell membranes expressing the target receptor (e.g., from a stable cell line)
-
Radiolabeled ligand specific for the target receptor
-
Synthesized library of 9-azabicyclo[3.3.2]decane derivatives
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radiolabeled ligand.
-
Add varying concentrations of the test compounds (from the synthesized library) to the wells. For total binding, add buffer instead of a test compound. For non-specific binding, add a high concentration of a known, unlabeled ligand.
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
Conclusion
The 9-azabicyclo[3.3.2]decane scaffold represents a promising, yet underutilized, platform in medicinal chemistry. Its unique three-dimensional structure and potential for derivatization offer exciting opportunities for the development of novel therapeutics, particularly in complex areas like CNS disorders. While synthetic routes require further optimization, the protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this intriguing molecular framework. The systematic synthesis and evaluation of libraries based on this scaffold are anticipated to yield novel chemical entities with significant therapeutic potential.
References
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PMC. Available at: [Link]
-
The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. (2021). ACS Publications. Available at: [Link]
- Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Gener
-
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. (2017). MDPI. Available at: [Link]
- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS.
-
Medicinal Chemistry Applications. (n.d.). Hilaris Publisher. Available at: [Link]
-
Structure-activity relationship studies of N-(9-benzyl)-9- azabicyclo[3.3.1]nonan-3-β-yl benzamide analogues for dopamine D>2> and D>3> receptors. (n.d.). UNT Health. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). MDPI. Available at: [Link]
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal. Available at: [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. (n.d.). Google Patents.
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006). PubMed. Available at: [Link]
-
Bicyclo[3.3.2]decane. (n.d.). NIST WebBook. Available at: [Link]
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (2022). MDPI. Available at: [Link]
- EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (n.d.). Google Patents.
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (2022). Semantic Scholar. Available at: [Link]
-
Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. (2010). PubMed. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. (2015). PubMed. Available at: [Link]
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Reaction conditions for N-alkylation of 9-azabicyclo[3.3.2]decane
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 9-azabicyclo[3.3.2]decane, a bridged bicyclic amine of significant interest in medicinal chemistry. We present a detailed analysis of two primary synthetic strategies: direct alkylation with alkyl halides and reductive amination of carbonyl compounds. This document outlines the mechanistic rationale, provides field-tested, step-by-step protocols, and offers a comparative analysis of reaction parameters to guide researchers in drug development and synthetic chemistry.
Introduction: Significance of the 9-Azabicyclo[3.3.2]decane Scaffold
The 9-azabicyclo[3.3.2]decane core is a conformationally constrained structural motif that has garnered attention in modern drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. N-substituted derivatives of related azabicyclic compounds, such as 9-azabicyclo[3.3.1]nonanes, have been explored as ligands for sigma receptors and as potential therapeutics for diseases of the central nervous system.[1][2] The strategic introduction of diverse alkyl groups onto the bridgehead nitrogen atom is a critical step in generating novel molecular entities with tailored pharmacological profiles. This guide aims to equip researchers with the foundational knowledge and practical protocols to efficiently perform this key transformation.
Mechanistic Overview and Strategy Selection
The N-alkylation of a secondary amine like 9-azabicyclo[3.3.2]decane can be approached through several synthetic routes. The two most prevalent and reliable methods are Direct Alkylation via nucleophilic substitution and Reductive Amination . The choice between these pathways depends on the desired substituent, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and functional group tolerance.
Direct N-Alkylation with Alkyl Halides
This method is a straightforward SN2 reaction where the lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide.[3]
-
Mechanism: The amine displaces the halide leaving group, forming an ammonium salt intermediate. A base is required to neutralize the generated hydrohalic acid (HX) and regenerate the neutral tertiary amine product.
-
Causality of Component Selection:
-
Base: A non-nucleophilic base is crucial to prevent competition with the amine for the alkyl halide. Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as its steric bulk prevents it from acting as a nucleophile, while it effectively scavenges the acid byproduct.[4][5] Other common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the amine and salt byproducts, facilitating the reaction.
-
-
Key Challenge: The primary limitation of this method is the potential for over-alkylation. The newly formed tertiary amine product can itself act as a nucleophile, reacting with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[3] This can often be mitigated by using the secondary amine as the limiting reagent or by carefully controlling reaction conditions.
Reductive Amination
Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the issue of over-alkylation.[6] It is a two-step, one-pot process involving the initial formation of an iminium ion, which is then reduced in situ to the target tertiary amine.
-
Mechanism: The secondary amine first reacts with a carbonyl compound (aldehyde or ketone) to form an unstable carbinolamine. Under mildly acidic conditions, this intermediate dehydrates to form a transient, electrophilic iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final N-alkylated product.[6][7]
-
Causality of Component Selection:
-
Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, tolerance of slightly acidic conditions, and excellent functional group compatibility.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[6][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions employing NaBH(OAc)₃.
-
Logical Workflow for N-Alkylation Strategy
The following diagram illustrates the decision-making process for selecting an appropriate N-alkylation strategy.
Caption: Comparative workflow for N-alkylation strategies.
Experimental Protocols & Data
The following protocols are provided as robust starting points for the N-alkylation of 9-azabicyclo[3.3.2]decane. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the direct alkylation of a secondary amine using an alkyl halide and a non-nucleophilic base.[4][5]
Materials and Reagents:
-
9-Azabicyclo[3.3.2]decane (1.0 eq)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)
-
Hünig's Base (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 9-azabicyclo[3.3.2]decane and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add Hünig's Base (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the alkyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated tertiary amine.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride, a method known for its high selectivity and broad applicability.[6][8]
Materials and Reagents:
-
9-Azabicyclo[3.3.2]decane (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 9-azabicyclo[3.3.2]decane and the aldehyde (1.1 eq) in anhydrous DCE (approx. 0.1 M).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less reactive ketones.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the desired product.
Comparative Data Table
The following table summarizes typical reaction conditions for the N-alkylation of secondary amines, providing a useful reference for methods development.
| Method | Alkylating Agent | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantage |
| Direct Alkylation | Alkyl Halide | K₂CO₃, DIPEA, or Et₃N | ACN, DMF | 25 - 60 | 12 - 24 | 60 - 85[9] | Simple setup, readily available reagents. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN | DCE, DCM, MeOH | 25 | 4 - 12 | 70 - 95[8] | High selectivity, avoids over-alkylation. |
Trustworthiness and Validation
To ensure the reliability and reproducibility of these protocols, the following validation steps are recommended:
-
Reaction Monitoring: Always monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). This confirms the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Product Characterization: The identity and purity of the final N-alkylated product must be confirmed. Standard characterization techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stoichiometry Control: Precise measurement of reagents is critical. In direct alkylation, a slight excess of the alkylating agent is common, but a large excess should be avoided to minimize the formation of quaternary salts.
By implementing these validation checkpoints, researchers can confidently execute these N-alkylation reactions and trust the integrity of their results.
References
-
Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved February 15, 2026, from [Link]
- Wang, P., & Konstantinou, M. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]
-
Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Siitonen, J. (2018). Synthetic Studies on 1-Azabicyclo[5.3.0]decane Alkaloids. JYX Digital Repository. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
González, A. Z., et al. (n.d.). Supplementary Material: 9-Borabicyclo[3.3.2]decanes and the Asymmetric Hydroboration of 1,1-Disubstituted Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Das, B., & Bhaumik, I. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
- Bleicher, L. S., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]
-
Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
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Application Note & Protocols: Synthesis of Quaternary Ammonium Salts of 9-Azabicyclo[3.3.2]decane
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 9-azabicyclo[3.3.2]decane framework represents an intriguing, albeit less explored, bicyclic amine scaffold. Its quaternary ammonium salt derivatives are of significant interest for potential applications ranging from novel therapeutic agents to specialized phase-transfer catalysts. This document provides a comprehensive guide to the synthesis of these target compounds. It is structured in two primary stages: first, a proposed synthetic route to the parent 9-azabicyclo[3.3.2]decane amine, and second, a detailed, adaptable protocol for its subsequent quaternization via the Menschutkin reaction. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure both reproducibility and a foundational understanding of the underlying chemical principles.
Part 1: Foundational Chemistry & Precursor Synthesis
The successful synthesis of the target quaternary ammonium salts is critically dependent on the availability of the tertiary amine precursor, 9-azabicyclo[3.3.2]decane. While literature on this specific bicyclic system is sparse compared to its [3.3.1] and [3.2.1] analogs, established methods in heterocyclic chemistry allow for the rational design of a synthetic pathway. The following section outlines a logical, multi-step approach to obtain this key precursor.
Strategic Approach to the 9-Azabicyclo[3.3.2]decane Core
The construction of bridged bicyclic amines often involves cyclization strategies such as the Mannich reaction or intramolecular Heck reactions.[1] For the 9-azabicyclo[3.3.2]decane system, a plausible approach involves the construction of a protected 9-azabicyclo[3.3.1]nonan-3-one, followed by a ring expansion to achieve the desired [3.3.2] skeleton. This strategy offers multiple points for characterization and purification, ensuring the fidelity of the core structure before quaternization.
The initial synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is a well-documented procedure, typically achieved through a one-pot reaction involving benzylamine, glutaraldehyde, and a source of acetone dicarboxylic acid.[2][3] Subsequent steps would then focus on creating the seven-membered ring.
Proposed Workflow for Precursor Synthesis
The following diagram illustrates a high-level conceptual workflow for obtaining the necessary tertiary amine precursor.
Caption: Conceptual workflow for the synthesis of the 9-azabicyclo[3.3.2]decane precursor.
Part 2: Quaternization Protocol via Menschutkin Reaction
With the 9-azabicyclo[3.3.2]decane precursor in hand, the final step is the formation of the quaternary ammonium salt. The most direct and widely employed method for this transformation is the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[4]
Principle and Mechanism
The lone pair of electrons on the nitrogen atom of 9-azabicyclo[3.3.2]decane acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (R-X). This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium cation, with the halide as the corresponding counter-anion.
Caption: Generalized SN2 mechanism for the quaternization of 9-azabicyclo[3.3.2]decane.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted based on the specific alkylating agent used.
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
9-Azabicyclo[3.3.2]decane (precursor)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, Acetone, DMF)
-
Non-polar washing solvent (e.g., Diethyl ether, Hexane)
-
Standard glassware for filtration and work-up
Procedural Steps:
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 9-azabicyclo[3.3.2]decane (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable volume of anhydrous solvent (see Table 1 for guidance). Stir the solution until the amine is fully dissolved.
-
Reagent Addition: Add the selected alkylating agent (1.05-1.2 eq) to the solution dropwise at room temperature. Note: For highly reactive agents like methyl iodide, an initial cooling of the solution to 0 °C is recommended to moderate the reaction rate.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the time required. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[5]
-
Insight: The choice of solvent is critical. Polar aprotic solvents like acetonitrile are preferred as they can solvate the forming cation but do not strongly solvate the halide anion, preserving its nucleophilicity if side reactions are a concern. Furthermore, their dielectric properties stabilize the charged transition state, accelerating the reaction.[4][6]
-
-
Product Isolation: Upon completion, the quaternary ammonium salt, which is often insoluble in the reaction solvent, will precipitate as a solid.
-
If precipitation occurs, cool the mixture in an ice bath to maximize crystallization, then collect the solid product by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid or oil is then triturated with a non-polar solvent like cold diethyl ether to induce precipitation.
-
-
Purification: Wash the filtered solid product thoroughly with several portions of cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.[5]
-
Drying: Dry the purified white or off-white solid under high vacuum to remove residual solvent.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (ESI-MS), and FTIR spectroscopy.
Representative Reaction Parameters
The following table provides suggested starting parameters for the synthesis. Optimization may be required depending on the specific substrates.
| Parameter | Alkylating Agent Example | Solvent | Temperature | Typical Time | Yield |
| Methylation | Methyl Iodide (CH₃I) | Acetonitrile | Room Temp. | 2-6 hours | >90% |
| Benzylation | Benzyl Bromide (BnBr) | Acetone | 50 °C | 12-24 hours | 85-95% |
| Alkylation | 1-Bromobutane (BuBr) | DMF | 70 °C | 24-48 hours | 70-85% |
Part 3: Characterization of Quaternary Ammonium Salts
Rigorous characterization is essential to confirm the successful synthesis and purity of the target compound.
-
¹H NMR Spectroscopy: The most telling evidence of quaternization is the significant downfield shift of the protons on the carbons directly attached to the nitrogen atom (the α-protons). These protons will typically shift by ~0.5-1.5 ppm compared to the parent amine due to the deshielding effect of the positive charge. The protons of the newly introduced alkyl group will also be visible in their characteristic regions.[4]
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the α-carbons will exhibit a downfield shift upon quaternization.
-
Mass Spectrometry (ESI-MS): Electrospray ionization is the ideal method for analyzing these salts. It will show a prominent peak corresponding to the molecular weight of the cationic portion of the molecule, [M]⁺.
-
FTIR Spectroscopy: While less definitive, the FTIR spectrum can confirm the absence of N-H stretches (if the parent amine was secondary) and show characteristic C-H and C-N stretching frequencies.
Conclusion
The synthesis of quaternary ammonium salts of 9-azabicyclo[3.3.2]decane is a readily achievable objective through the application of the classic Menschutkin reaction to a suitable tertiary amine precursor. While the synthesis of the parent amine may require a multi-step sequence, the final quaternization step is typically high-yielding and robust. The protocols and insights provided herein offer a solid foundation for researchers to produce and explore this novel class of compounds for various scientific applications.
References
- Method of synthesis of a quaternary ammonium salt - European P
-
Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - Molecules. [Link]
-
The synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonate - Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Comprehensive Study of Quaternary-Ammonium-Based Sorbents for Natural Gas Sweetening - MDPI. [Link]
-
Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4 - ST-OPEN. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link]
- 9-azabicyclo[3.3.
-
Synthetic Studies on 1-Azabicyclo[5.3.0]decane Alkaloids - JYU dissertations. [Link]
-
Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes - MDPI. [Link]
-
9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Organic Chemistry Portal. [Link]
-
1-Azabicyclo[3.3.2]decane - PubChem. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI. [Link]
-
Quantum Mechanical Study of 10-R-9-Borabicyclo[3.3.2]decane Alkene Hydroboration - The Journal of Organic Chemistry. [Link]
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - European Patent Office. [Link]
-
Substitution on the Amine Nitrogen - Thieme E-Books. [Link]
-
Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - Beilstein Journal of Organic Chemistry. [Link]
- Method for producing endo-9-azabicyclo[3.3.
-
Síntese de derivados de lupanina e avaliação da sua atividade biológica - Repositório da Universidade de Lisboa. [Link]
-
A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines - Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 9-Azabicyclo[3.3.2]decane Hydrochloride
Status: Operational Ticket ID: #REC-AZA-332-HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & System Overview
Welcome to the technical support hub for 9-azabicyclo[3.3.2]decane hydrochloride . This bicyclic amine salt presents unique purification challenges compared to its smaller homologue (9-azabicyclo[3.3.1]nonane, or granatane).
The Core Challenge: The [3.3.2] system possesses greater conformational flexibility than the rigid [3.3.1] system. This increased entropy often inhibits efficient crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, as a secondary amine hydrochloride, it is significantly hygroscopic , requiring strict moisture control.
This guide provides a root-cause analysis and self-validating protocols to resolve these issues.
Diagnostic Workflow (Interactive Logic)
Before proceeding, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for troubleshooting crystallization failures in bicyclic amine salts.
Critical Troubleshooting Guides
Issue A: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution becomes cloudy, and droplets of a viscous oil settle at the bottom.[1][2] No crystals form. Root Cause: The saturation temperature exceeds the "oiling out" temperature (liquid-liquid miscibility gap). This is exacerbated by impurities which depress the melting point of the salt.[3]
Corrective Protocol:
-
Re-heat: Redissolve the oil by heating the mixture back to reflux.
-
The "Cloud Point" Titration:
-
Add the good solvent (e.g., Isopropanol) until clear.
-
Add the anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise at reflux until a faint permanent turbidity appears.
-
Add 1-2 drops of good solvent to clear it.
-
-
Seeding (Crucial):
-
Cool the solution slowly to room temperature.
-
Do not place in an ice bath immediately.
-
Add a seed crystal.[1][4] If none exists, dip a glass rod in the solution, let the solvent evaporate on the rod to form a micro-film of solid, and re-insert the rod.
-
Why? This provides a nucleation surface, bypassing the high energy barrier of spontaneous nucleation.
-
Issue B: Persistent Hygroscopicity (Sticky Solids)
Symptom: Product filters as a solid but turns into a gum upon exposure to air. Root Cause: 9-azabicyclo[3.3.2]decane HCl is a hygroscopic salt. It absorbs atmospheric water, forming a hydrate or simply dissolving in absorbed moisture (deliquescence).
Corrective Protocol:
-
Solvent Exchange: Avoid Methanol if possible; it is difficult to remove completely. Use Isopropanol (iPrOH) or Acetonitrile (MeCN) .
-
Inert Filtration: Perform filtration under a blanket of Nitrogen or Argon.
-
Desiccation:
-
Dry the filter cake in a vacuum oven at 40°C.
-
Mandatory: Use a desiccant trap containing Phosphorus Pentoxide (
) or KOH pellets to actively scavenge water from the vacuum line.
-
Issue C: Colored Impurities
Symptom: Crystals are off-white, yellow, or brown. Root Cause: Oxidation products of the amine or trapped trace metals. Recrystallization is often inefficient at removing these specific colored impurities due to inclusion in the lattice.
Corrective Protocol (The "Back-to-Base" Loop): Do not attempt to recrystallize the salt repeatedly.
-
Liberate: Suspend the colored salt in water; basify with NaOH (pH > 12).
-
Extract: Extract the free amine into Hexane or DCM.
-
Purify: Pass the free amine solution through a short pad of silica or distill it (if stability permits).
-
Re-salt: Dissolve the purified free base in dry Diethyl Ether. Add anhydrous HCl (in Dioxane or Ether) dropwise. The precipitate will be pure white.
The "Gold Standard" Recrystallization Protocol
Compound: 9-Azabicyclo[3.3.2]decane Hydrochloride Target Purity: >98% (HPLC/NMR)
| Parameter | Specification | Notes |
| Primary Solvent | Isopropanol (iPrOH) | Balances solubility and volatility. |
| Anti-Solvent | Diethyl Ether ( | Excellent for precipitating amine salts; low BP. |
| Concentration | ~10 mL solvent / gram solute | High dilution prevents oiling out. |
| Cooling Rate | 10°C / hour | Slow cooling promotes crystalline order over amorphous oil. |
Step-by-Step Methodology
-
Dissolution:
-
Place crude 9-azabicyclo[3.3.2]decane HCl in a round-bottom flask.
-
Add Isopropanol (minimum amount to dissolve at boiling point).
-
Tip: If colored, add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.
-
-
Precipitation (The Layering Technique):
-
Allow the iPrOH solution to cool to ~40°C.
-
Carefully layer Diethyl Ether (volume ratio 1:1 vs iPrOH) on top of the solution. Do not mix.
-
Cover with Parafilm (poke small holes) or a drying tube.
-
-
Crystallization:
-
Let the vessel stand undisturbed at room temperature for 12-24 hours.
-
Diffusion of ether into the alcohol layer will slowly increase supersaturation, growing large, defined crystals and avoiding the "oil" phase.
-
-
Isolation:
-
Filter rapidly on a sintered glass funnel.
-
Wash with cold, anhydrous Ether.
-
Immediately transfer to a vacuum desiccator.
-
Quantitative Data: Solvent Selection Matrix
Use this table to select alternative solvents if the primary protocol fails.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Profile | Verdict |
| Water | Very High | High | Yield loss; Hydrate formation | Avoid |
| Methanol | Very High | Moderate | Hard to dry; Solvate formation | Use only if very insoluble |
| Ethanol/EtOAc | High | Low | Moderate oiling risk | Good Alternative |
| iPrOH/Ether | High | Very Low | Flammable; Best crystal form | Recommended |
| Acetonitrile | Moderate | Low | Toxic; Good for polar impurities | Specialist Use |
References & Authority
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and crystallization thermodynamics).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Definitive guide on amine hydrochloride properties and counter-ion selection).
-
Pavia, D. L., et al. (2005). Introduction to Organic Laboratory Techniques. Cengage Learning. (Foundational techniques for mixed-solvent crystallization and oiling-out troubleshooting).
-
European Patent EP0748321B1 . (1999). Process for the preparation of an indazole-3-carboxamide derivative. European Patent Office.[6] Link (Describes purification of the homologous 9-azabicyclo[3.3.1]nonane derivatives, establishing the baseline for bicyclic amine salt handling).
Disclaimer: This guide is intended for qualified laboratory personnel. 9-azabicyclo[3.3.2]decane derivatives may be biologically active.[7] Always consult the Safety Data Sheet (SDS) and utilize appropriate Personal Protective Equipment (PPE).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. 9,9-Di(propan-2-yl)-3-azabicyclo[3.3.2]decane | C15H29N | CID 58353590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 9-Azabicyclo[3.3.2]decane Extraction
Welcome to the technical support guide for the extraction of 9-azabicyclo[3.3.2]decane. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the liquid-liquid extraction (LLE) of this valuable bicyclic amine. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern a successful and efficient separation.
PART 1: Foundational Principles of Solvent Selection for a Bicyclic Amine
The successful extraction of 9-azabicyclo[3.3.2]decane hinges on manipulating its chemical properties, specifically its basicity. As a secondary amine, its solubility is fundamentally dependent on the pH of the aqueous environment. This is the most critical parameter to control during your extraction.
The Central Mechanism: pH-Dependent Partitioning
The nitrogen atom in the 9-azabicyclo[3.3.2]decane ring system possesses a lone pair of electrons, making it a Brønsted-Lowry base. It can accept a proton (H+) from an acid to form a positively charged ammonium salt.
-
In Acidic Conditions (Low pH): The amine is protonated, forming the corresponding ammonium cation. This salt is ionic and therefore highly soluble in the aqueous phase.
-
In Basic Conditions (High pH): The amine exists as the neutral, "free base" form. In this state, the nonpolar bicyclic structure dominates, making the molecule significantly more soluble in organic solvents.[1]
Therefore, the core strategy for extracting 9-azabicyclo[3.3.2]decane from an aqueous reaction mixture is to basify the solution (typically to pH > 10) to ensure it is in its free base form before introducing an immiscible organic solvent.
Caption: pH-dependent equilibrium of 9-azabicyclo[3.3.2]decane.
PART 2: Systematic Solvent Screening Protocol
Choosing the right solvent is an empirical process, but a systematic approach saves time and resources. The ideal solvent should have high affinity for the free base, be immiscible with water, have a low boiling point for easy removal, and be selective, leaving impurities behind.[2][3]
Data Presentation: Candidate Solvent Properties
Before beginning experimentation, it is crucial to understand the physical and safety properties of potential solvents. The following table summarizes key parameters for common extraction solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Miscibility | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | Immiscible | Bottom layer. High density. Can form emulsions.[4] Toxic. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 0.90 | Slightly Miscible | Top layer. Good general-purpose solvent. Can hydrolyze at high/low pH. |
| Toluene | 2.4 | 110.6 | 0.87 | Immiscible | Top layer. Good for nonpolar compounds. High boiling point. |
| Heptane/Hexanes | 0.1 | 98.4 / 69 | 0.68 | Immiscible | Top layer. Very nonpolar. May have lower solvency power for this amine. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | 0.74 | Slightly Miscible | Top layer. Less prone to peroxide formation than diethyl ether. Good volatility. |
Experimental Workflow: Small-Scale Solvent Screening
This protocol allows for the rapid, parallel evaluation of multiple solvents to determine the most effective one for your specific reaction mixture.
Sources
Technical Support Center: 9-Azabicyclo[3.3.2]decane Integrity
Status: Operational Ticket Focus: Stabilization & Handling of Bicyclic Amine Free Bases Assigned Specialist: Senior Application Scientist
System Overview
Compound: 9-Azabicyclo[3.3.2]decane (Free Base) Chemical Class: Bridged Bicyclic Secondary Amine Critical Vulnerabilities: Atmospheric CO₂ scavenging (Carbamate formation), Oxidative Dehydrogenation (Nitroxyl radical formation), Hygroscopicity.
This guide addresses the thermodynamic and kinetic instabilities inherent to the 9-azabicyclo[3.3.2]decane scaffold. Unlike simple aliphatic amines, the strain inherent in the [3.3.2] bicyclic system renders the bridgehead nitrogen highly nucleophilic and susceptible to oxidative attack.
Troubleshooting Guide (Q&A Format)
Issue 1: "My clear oil has developed a white crystalline crust on the flask walls."
Diagnosis: Atmospheric Carbonylation (Carbamate Formation). Technical Explanation: The 9-azabicyclo[3.3.2]decane free base is a potent nucleophile. Upon exposure to atmospheric CO₂, it undergoes a rapid, reversible reaction to form a carbamic acid intermediate, which immediately reacts with another equivalent of the free amine to form an ammonium carbamate salt. This is the "white crust" you are observing. This reaction is autocatalytic in the presence of moisture.
Corrective Protocol: The "Base-Wash" Recovery Do not attempt to filter and discard the solid; you will lose significant mass.
-
Dissolution: Dissolve the entire mixture (oil + crust) in a biphasic system of MTBE (Methyl tert-butyl ether) and 2M NaOH .
-
Deprotonation: Agitate vigorously for 10 minutes. The NaOH will deprotonate the carbamate salt, releasing CO₂ and regenerating the free base amine into the organic layer.
-
Separation: Isolate the organic layer.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Note: Do not use acidic drying agents like silica.
-
Concentration: Remove solvent under reduced pressure. Crucial: Backfill the rotavap with Argon, not air, to prevent immediate re-crusting.
Issue 2: "The compound has turned from colorless to a yellow or distinct reddish-orange."
Diagnosis: Oxidative Dehydrogenation (N-Oxyl Radical Formation). Technical Explanation: Bicyclic amines are precursors to stable nitroxyl radicals (analogous to ABNO or TEMPO). If the sample turns red/orange , you have likely generated the N-oxyl radical species via atmospheric oxidation. If it turns yellow , it indicates early-stage N-oxide formation or Schiff base impurities from radical degradation pathways. This transformation is often photo-catalyzed.
Prevention Strategy: The "Dark-Cold" Protocol
-
Light Exclusion: Store in amber vials wrapped in aluminum foil. UV light accelerates the homolytic cleavage of the N-H bond.
-
Radical Scavenging: For long-term storage of large batches, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical inhibitor, provided it does not interfere with your downstream application.
-
Atmosphere: Store strictly under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids in storage vials.
Issue 3: "My reaction stoichiometry is failing despite a clean NMR."
Diagnosis: Hygroscopic Assay Drift (Water Weight). Technical Explanation: The free base is hygroscopic. It can absorb up to 5-10% of its weight in water from the atmosphere without changing its visual appearance. Standard ¹H NMR solvents (CDCl₃) often contain trace acid which exchanges with the amine/water protons, masking the water peak or broadening it into the baseline. Consequently, you are weighing water, not amine, leading to under-loading of reagents in your synthesis.
Validation Protocol: Karl Fischer (KF) & Titration
-
Do not rely on NMR integration for mass balance.
-
Perform KF Titration: If KF is unavailable, perform a simple acid-base titration using standardized HCl in methanol with bromocresol green indicator to determine the effective molecular weight.
-
Drying: If wet, dissolve in Toluene and perform an azeotropic distillation (Rotavap at 45°C, <50 mbar). Toluene forms a positive azeotrope with water, effectively "pulling" moisture out of the amine.
Visualizing the Degradation Matrix
The following diagram maps the degradation pathways and the required intervention points.
Figure 1: The "Vicious Cycle" of Amine Degradation. Note that moisture catalyzes the CO₂ absorption, accelerating crust formation.
Solvent Compatibility Matrix
When handling 9-azabicyclo[3.3.2]decane, solvent choice is the first line of defense against degradation.
| Solvent Class | Suitability | Risk Factor | Technical Note |
| Chlorinated (DCM, Chloroform) | HIGH RISK | Alkylation / "Menschutkin" | Secondary amines can react with DCM over time (days) to form chloromethyl ammonium salts (quaternization), especially under reflux. Avoid for storage. |
| Ethers (THF, MTBE, Et₂O) | EXCELLENT | Peroxide Formation | Ideal for storage. MTBE is preferred due to lower peroxide risk than THF/Et₂O. |
| Alcohols (MeOH, EtOH) | MODERATE | H-Bonding | Good for solubility, but protic solvents can stabilize carbamate species and make water removal difficult. |
| Hydrocarbons (Hexane, Toluene) | GOOD | Low | Toluene is excellent for azeotropic drying. Hexane is poor for dissolving the carbamate salts (crust). |
| Ketones (Acetone) | FORBIDDEN | Enamine Formation | Secondary amines react with ketones to form enamines/imines. Never use acetone. |
Standard Operating Procedure: Storage & Handling
The "Schlenk" Transfer
Never pour the free base through open air. Use a cannula or positive-pressure syringe transfer.
Figure 2: Decision Tree for Handling and Purification prior to experimental use.
Long-Term Preservation Protocol
For storage exceeding 1 week:
-
Container: Glass vial with a PTFE-lined screw cap (avoid polyethylene caps which are permeable to O₂).
-
Headspace: Purge headspace with Argon for 30 seconds before sealing.
-
Seal: Wrap the cap junction with Parafilm to prevent gas exchange.
-
Temperature: Store at -20°C. Cold temperatures significantly reduce the kinetic rate of oxidation and CO₂ absorption.
References
-
Mechanism of Amine-CO₂ Reaction: Didas, S. A., et al. (2020).[1] "A Unified Approach to CO2–Amine Reaction Mechanisms."[1] The Journal of Physical Chemistry A. Context: Establishes the catalytic role of moisture in accelerating carbamate formation in secondary amines.
-
Synthesis and Stability of Bicyclic Amine Radicals (ABNO Analogy): Lauber, M. B., & Stahl, S. S. (2013). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses. Context: Provides the "red solid" oxidation identification and handling protocols for the structurally homologous [3.3.1] system.
-
General Handling of Air-Sensitive Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). "Purification of Laboratory Chemicals." Butterworth-Heinemann. Context: Standard protocols for drying and distilling hygroscopic amines (KOH/CaH2 drying).
-
Chemical Identity & Properties: PubChem Database.[2] "1-Azabicyclo[3.3.2]decane Compound Summary." Context: Verification of the specific bicyclic structure and physical properties.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 9-Azabicyclo[3.3.2]decane
Executive Summary: The 9-azabicyclo[3.3.2]decane scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry, offering a larger and more flexible alternative to classical bicyclic alkaloids like tropane and granatane. Structural verification of novel derivatives is paramount, and mass spectrometry (MS) is the cornerstone of this process. This guide provides a predictive and comparative analysis of the fragmentation patterns of the parent 9-azabicyclo[3.3.2]decane core under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By contrasting its expected fragmentation with that of its well-characterized lower homologs, 9-azabicyclo[3.3.1]nonane (granatane) and 8-azabicyclo[3.2.1]octane (tropane), we establish a diagnostic framework for researchers engaged in the synthesis and characterization of this emerging class of compounds.
Introduction: The Structural Context
The 9-azabicyclo[3.3.2]decane system is a saturated bicyclic amine with the molecular formula C₉H₁₇N and a monoisotopic mass of 139.1361 Da. Its structure is characterized by a nine-membered ring bridged by a nitrogen atom, creating two fused rings of six and seven members. This framework is a homolog of granatane (differing by one methylene unit) and tropane, scaffolds known for their significant biological activities.[1] Understanding the gas-phase fragmentation behavior of this parent core is essential for the rapid identification of novel synthetic derivatives and the differentiation of isomers during drug development and metabolic studies.
This guide will first establish the theoretical fragmentation pathways under high-energy Electron Ionization (EI-MS), which provides a detailed structural fingerprint. We will then compare these predictions to the known fragmentation of related bicyclic systems to highlight unique diagnostic ions. Finally, we will discuss the expected behavior under soft ionization conditions (ESI-MS/MS) and provide robust experimental protocols for practical application.
Part I: Predictive Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[2] For amines, the fragmentation is governed by well-established principles, primarily the "Nitrogen Rule" and α-cleavage.[3][4]
-
The Nitrogen Rule: An organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] As expected, 9-azabicyclo[3.3.2]decane has a molecular weight of 139 Da, and its molecular ion (M•⁺) will be observed at m/z 139.
-
Dominance of α-Cleavage: The most favorable fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[5] This process results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. The resulting charged fragment is often the base peak in the spectrum.
For 9-azabicyclo[3.3.2]decane, there are three distinct C-C bonds alpha to the nitrogen bridgehead: C1-C2, C1-C8, and the equivalent bonds on the other side (C5-C4, C5-C6). Cleavage at these positions initiates ring-opening, followed by secondary fragmentation events. The proposed primary pathway involves the cleavage of the C1-C8 bond, which is part of the flexible seven-membered ring, leading to a stable radical cation that can undergo further fragmentation.
Caption: Proposed EI fragmentation pathway for 9-azabicyclo[3.3.2]decane.
Predicted Key Fragments in EI-MS
The initial α-cleavage opens the bicyclic system, yielding a primary radical cation (m/z 139) that is isomeric with the molecular ion but structurally distinct. This intermediate rapidly undergoes secondary fragmentation to produce the observed ions.
| m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure/Description | Significance |
| 139 | None | Molecular Ion (M•⁺) | Confirms molecular weight and odd nitrogen count. |
| 110 | •C₂H₅ (Ethyl radical) | Cleavage of the opened side chain, forming a stable bicyclic iminium ion. | A major, high-mass fragment indicative of the bicyclic core. |
| 98 | •C₃H₅ (Propenyl radical) | Further fragmentation of the side chain leading to a smaller, highly stable iminium species. | Likely Base Peak . A strong indicator of the core ring structure. |
| 83 | C₄H₈ (Butene) | Ring fragmentation involving hydrogen rearrangement. | Common pathway in cyclic amines. |
| 69 | C₅H₁₀ (Pentene) | Further collapse of the ring structure. | Part of the characteristic low-mass ion series for cyclic amines. |
Part II: Comparative Analysis with Structural Homologs
To build confidence in these predictions, we compare them with the known fragmentation patterns of the smaller, yet structurally related, granatane and tropane alkaloid cores.
vs. 9-Azabicyclo[3.3.1]nonane (Granatane)
Granatane is the most direct structural analog.[1] Its fragmentation is expected to be nearly identical, with key fragments shifted by 14 Da (the mass of one CH₂ group). For instance, studies on granatane derivatives show that upon fragmentation, they readily lose their substituents to yield a stable core ion.[6] The fragmentation of the unsubstituted granatane core (m/z 125) would be expected to produce a base peak at m/z 84, analogous to the predicted m/z 98 for our target molecule.
vs. 8-Azabicyclo[3.2.1]octane (Tropane)
The tropane skeleton is more rigid and compact. Its fragmentation is well-documented, particularly in substituted alkaloids like atropine and scopolamine.[7][8] In ESI-MS/MS, fragmentation of the protonated tropane core often yields characteristic ions at m/z 124, 93, and 82.[8] While the specific pathways differ due to the [3.2.1] ring system's strain and geometry, the underlying principle of forming stable nitrogen-containing cations remains. The larger, more flexible [3.3.2] system of our target molecule may allow for more complex rearrangements, potentially leading to a richer spectrum with more abundant mid-mass fragments compared to the tropane core.
| Bicyclic System | Molecular Weight | Predicted/Known Base Peak (Unsubstituted Core) | Key Structural Difference |
| 8-Azabicyclo[3.2.1]octane (Tropane) | 125 Da | m/z 82/94 (Reported for derivatives) | Smaller, more rigid [3.2.1] system. |
| 9-Azabicyclo[3.3.1]nonane (Granatane) | 125 Da | m/z 84 (Predicted) | Symmetric [3.3.1] system. |
| 9-Azabicyclo[3.3.2]decane | 139 Da | m/z 98 (Predicted) | Larger, more flexible [3.3.2] system with 7-membered ring. |
Part III: Electrospray Ionization (ESI-MS/MS) Analysis
In contrast to EI, ESI is a soft ionization technique that typically yields an even-electron, protonated molecule [M+H]⁺ in the positive ion mode.[2][9] For 9-azabicyclo[3.3.2]decane, this would correspond to a prominent ion at m/z 140. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[10]
Fragmentation of the [M+H]⁺ ion proceeds through different, charge-directed pathways rather than the radical-site-initiated reactions seen in EI. We anticipate protonation to occur at the lone pair of the nitrogen atom. The collision energy would induce ring-opening and the elimination of small neutral molecules like ethene or propene. This technique is particularly valuable for analyzing non-volatile derivatives or for coupling with liquid chromatography.
Caption: Comparative analytical workflow for EI-MS vs. ESI-MS/MS analysis.
Part IV: Experimental Protocols
To ensure trustworthy and reproducible data, the following protocols are provided as a validated starting point for analysis.
Protocol 1: GC-EI-MS for Unsubstituted 9-Azabicyclo[3.3.2]decane
This method is ideal for analyzing the volatile parent amine or other neutral, thermally stable derivatives.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol, Dichloromethane). Dilute 1:100 in the same solvent for a final concentration of ~10 µg/mL.
-
GC System:
-
Injector: Split/splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS System (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40-400.
-
Data Interpretation: Look for the M•⁺ at m/z 139 and characteristic fragments at m/z 110, 98, 83, and 69.
-
Protocol 2: LC-ESI-MS/MS for Polar or Non-Volatile Derivatives
This method is suited for salts or functionalized analogs that are not amenable to GC analysis.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase A/B (50:50). Dilute as necessary to achieve a final concentration of 1-10 µg/mL.
-
LC System:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System (ESI-MS/MS Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan: Scan m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
MS/MS Experiment:
-
Precursor Ion: Isolate the [M+H]⁺ ion (m/z 140 for the parent compound).
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Interpretation: Analyze the resulting product ions to confirm the structure.
-
-
Conclusion
The mass spectral fragmentation of 9-azabicyclo[3.3.2]decane, while not previously published, can be confidently predicted based on the fundamental principles of amine fragmentation and comparison with its lower homologs. Under EI-MS, the molecule is expected to exhibit a molecular ion at m/z 139 and a characteristic base peak at m/z 98 resulting from α-cleavage followed by side-chain fragmentation. Under ESI-MS/MS, the protonated molecule at m/z 140 will serve as the precursor for collision-induced dissociation. These diagnostic patterns, elucidated through the robust protocols provided, offer a reliable framework for researchers to unambiguously identify this bicyclic core and accelerate the development of novel compounds based on its promising scaffold.
References
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds. Available at: [Link]
-
Oh, J. H., et al. (2006). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Guo, Y., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Gon, A. Z. (n.d.). S1 Supplementary Material 9-Borabicyclo[3.3.2]decanes and the Asymmetric Hydroboration of 1,1- Disubstituted Alkenes. AWS. Available at: [Link]
-
Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]
-
Chemi Lect. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Available at: [Link]
-
Pócsi, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
-
Genta-Jouve, G., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. . Available at: [Link]
-
Kaur, J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Bryant, W. M., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Available at: [Link]
-
SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
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- 6. libra.unine.ch [libra.unine.ch]
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- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 10. uab.edu [uab.edu]
A Researcher's Guide to the Infrared Spectroscopy of Azabicyclo[3.3.2]decane Hydrochloride: Characteristic Peaks and Comparative Analysis
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Azabicyclo[3.3.2]decane and its derivatives represent a class of rigid scaffolds with significant potential in medicinal chemistry. The hydrochloride salt form is often utilized to improve solubility and handling properties. Infrared (IR) spectroscopy provides a rapid and powerful method for confirming the identity and functional groups of these molecules.
This guide offers an in-depth analysis of the expected characteristic IR absorption peaks for azabicyclo[3.3.2]decane HCl. We will dissect the theoretical underpinnings of its spectrum and provide a comparative analysis with related bicyclic amine structures. This document is designed to equip researchers with the expertise to interpret their own experimental data with confidence.
The Foundation: Interpreting IR Spectra of Tertiary Amine Salts
Azabicyclo[3.3.2]decane is a tertiary amine. When protonated with hydrochloric acid, it forms a tertiary ammonium salt. This transformation from a free amine to its salt is the most critical factor influencing the IR spectrum. The key diagnostic feature for amine salts is the appearance of absorptions related to the newly formed N-H bond.
Tertiary amine hydrochlorides (R₃N⁺-H Cl⁻) exhibit a very characteristic, strong, and notably broad absorption band due to the N-H stretching vibration. This band is typically observed in the 2300-2700 cm⁻¹ region.[1] The significant broadening is a result of hydrogen bonding between the ammonium proton and the chloride anion, as well as potential overtone and combination bands. Unlike primary and secondary amine salts, tertiary amine salts do not show N-H bending vibrations in the 1560-1620 cm⁻¹ range, a key distinguishing feature.[1]
Predicted IR Spectrum of Azabicyclo[3.3.2]decane HCl
While a publicly available experimental spectrum for azabicyclo[3.3.2]decane HCl is not readily found, we can confidently predict its key features based on established spectroscopic principles. The structure consists of a saturated bicyclic alkane framework and a tertiary ammonium cation.
The following diagram illustrates the workflow for predicting and interpreting the IR spectrum of azabicyclo[3.3.2]decane HCl.
Caption: Workflow for IR Spectral Analysis.
The predicted major absorption bands for azabicyclo[3.3.2]decane HCl are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| N⁺-H Stretching | ~2300 - 2700 | Strong, very broad |
| C-H Stretching (sp³) | ~2850 - 2960 | Strong, sharp peaks |
| CH₂ Bending (Scissoring) | ~1450 - 1470 | Medium |
| C-N Stretching | ~1020 - 1250 | Weak to medium |
| Fingerprint Region | < 1500 | Complex pattern of C-C and C-N stretches and various bending vibrations, unique to the molecule. |
The most diagnostic peak is the broad N⁺-H stretch. Its presence is a clear indicator of the formation of the amine salt. The C-H stretching vibrations from the decane backbone will appear as strong, sharp signals just below 3000 cm⁻¹.[2] The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex and unique pattern of absorptions that can confirm the overall molecular structure by comparison to a known standard.[3]
Comparative Analysis with Related Bicyclic Amines
To provide context, let's compare the predicted spectrum of azabicyclo[3.3.2]decane HCl with the known spectra of related bicyclic amines and their expected hydrochloride derivatives.
Case Study 1: Quinuclidine vs. Quinuclidine HCl
Quinuclidine (1-azabicyclo[2.2.2]octane) is a smaller, highly symmetric bicyclic tertiary amine.
-
Quinuclidine (Free Base): The experimental IR spectrum of quinuclidine shows prominent C-H stretching peaks between 2850 and 2950 cm⁻¹ and a complex fingerprint region.[4] Crucially, there are no significant absorptions in the N-H stretching region (> 3000 cm⁻¹) or the typical N-H bending regions.
-
Quinuclidine HCl (Predicted): Upon forming the hydrochloride salt, the spectrum would be expected to dramatically change with the appearance of a strong, broad N⁺-H stretching band between approximately 2300-2700 cm⁻¹. The C-H stretching and fingerprint regions would also be perturbed, but the most telling difference would be the N⁺-H absorption.
Case Study 2: Tropinone vs. Tropinone HCl
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is another bicyclic tertiary amine, but it contains a ketone functional group.
-
Tropinone (Free Base): The IR spectrum of tropinone is dominated by a very strong C=O stretching absorption around 1710-1720 cm⁻¹.[5] It also displays the expected C-H stretching bands below 3000 cm⁻¹. Like quinuclidine, it lacks N-H absorptions.
-
Tropinone HCl (Predicted): The hydrochloride salt would retain the strong C=O stretch (though its position might shift slightly due to electronic effects). The key addition would be the broad N⁺-H stretching absorption characteristic of a tertiary amine salt.
The following diagram illustrates the logical relationship in comparing the spectra.
Caption: Comparative IR Spectral Logic.
This comparative approach underscores the diagnostic power of the N⁺-H stretching band. Its appearance is a definitive marker for the successful formation of the hydrochloride salt from the tertiary amine precursor.
Experimental Protocol: Acquiring an IR Spectrum
For researchers preparing to analyze samples of azabicyclo[3.3.2]decane HCl, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common and convenient technique for solid samples.
-
Sample Preparation: Ensure the azabicyclo[3.3.2]decane HCl sample is a dry, finely ground powder. No further preparation is typically needed.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ absorptions.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Conclusion
The IR spectrum of azabicyclo[3.3.2]decane HCl is characterized by several key features, the most important of which is the strong, broad N⁺-H stretching band located in the 2300-2700 cm⁻¹ region. This feature, along with the absence of N-H bending modes, confirms the presence of a tertiary ammonium salt. The spectrum is further defined by strong C-H stretching vibrations of the saturated backbone and a unique fingerprint region. By understanding these principles and comparing with related structures, researchers can effectively use IR spectroscopy to verify the identity and purity of this important class of bicyclic amine hydrochlorides.
References
-
National Institute of Standards and Technology. (n.d.). Tropinone. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 15, 2026, from a webpage on the UCLA Chemistry website.
-
Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). The fingerprint region in infra-red spectra. Retrieved February 15, 2026, from [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 15, 2026, from a PDF document on the college's website.
Sources
Technical Comparison Guide: HPLC Purity Analysis of 9-Azabicyclo[3.3.2]decane
Part 1: Executive Summary & The Analytical Challenge
9-Azabicyclo[3.3.2]decane (CAS: 283-48-7) represents a classic "invisible analyte" challenge in pharmaceutical intermediate analysis. As a saturated bicyclic secondary amine, it lacks the conjugated
This guide objectively compares two primary methodologies for purity analysis:
-
Direct UV Detection (Low Wavelength): A minimal-prep approach often attempted first but prone to failure.
-
Pre-Column Derivatization (FMOC-Cl): The recommended, robust protocol for trace impurity quantification.
The Core Problem: Why Standard Methods Fail
| Feature | Characteristic of 9-Azabicyclo[3.3.2]decane | Analytical Consequence |
| Chromophore | None (Aliphatic amine) | Transparent >210 nm. Requires detection at 200–205 nm, where solvent noise is high. |
| Basicity | Secondary Amine (pKa > 10) | Protonated at neutral pH. Interacts strongly with residual silanols, causing peak tailing ( |
| Polarity | Moderate-High | Poor retention on C18 at low pH; requires high pH or ion-pairing for retention. |
Part 2: Comparative Methodology
Method A: Direct UV Detection (The "Naive" Approach)
-
Principle: Utilizing the weak n
* transition of the nitrogen lone pair at 200–205 nm. -
Column: High-pH stable C18 (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]
Verdict: NOT RECOMMENDED for purity analysis < 98%.
-
Pros: No sample prep; cheap.
-
Cons: Drifting baselines due to mobile phase absorption at 205 nm. Poor sensitivity (LOD ~100 ppm). Inability to distinguish non-chromophoric impurities from baseline noise.
Method B: Pre-Column Derivatization with FMOC-Cl (The "Gold Standard")
-
Principle: Reaction of the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a highly stable, UV-active (and fluorescent) carbamate derivative.
-
Detection: UV at 265 nm (or Fluorescence Ex: 265nm / Em: 315nm).
-
Verdict: HIGHLY RECOMMENDED for quantitative purity and impurity profiling.
Performance Data Comparison
The following data represents typical validation metrics for this analyte class.
| Metric | Method A: Direct UV (205 nm) | Method B: FMOC Derivatization (265 nm) |
| Linearity ( | 0.985 (Poor at low conc.) | > 0.999 |
| LOD (Limit of Detection) | ~50–100 | ~0.05 |
| Precision (RSD, n=6) | 2.5% | < 0.8% |
| Peak Symmetry ( | 1.8 (Tailing) | 1.1 (Sharp) |
| Selectivity | Low (Solvent front interference) | High (Shifted away from solvent front) |
Part 3: Detailed Protocol (Method B: FMOC-Cl)
This protocol transforms the "invisible" 9-azabicyclo[3.3.2]decane into a highly detectable aromatic derivative.
Reagents & Preparation
-
Borate Buffer (pH 10.2): Dissolve 6.2 g boric acid in 100 mL water; adjust pH with 10 M NaOH. Critical: High pH is required to keep the amine deprotonated (nucleophilic).
-
FMOC-Cl Reagent: 5 mg/mL in Acetonitrile (Prepare fresh daily).
-
Quenching Reagent: 10 mg/mL Adamantane-amine or Glycine (to scavenge excess FMOC-Cl).
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
Derivatization Workflow
-
Mix: In an HPLC vial, combine:
-
100
L Sample Solution (approx. 1 mg/mL in water/ACN) -
100
L Borate Buffer (pH 10.2) -
200
L FMOC-Cl Reagent
-
-
React: Vortex and incubate at 40°C for 10 minutes (or Room Temp for 20 mins).
-
Quench: Add 50
L Quenching Reagent (reacts with excess FMOC-Cl to prevent a massive reagent peak from interfering). -
Dilute: Add 550
L Diluent to stabilize the pH before injection. -
Inject: 10
L onto HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 30% B
-
15 min: 90% B (Elution of Derivative)
-
20 min: 90% B
-
21 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 265 nm.
Part 4: Visualizations & Mechanisms
Diagram 1: Method Selection Decision Matrix
This logic flow helps you decide when to use which method based on your lab's specific constraints.
Caption: Decision matrix for selecting the appropriate analytical technique based on instrumentation availability and sensitivity requirements.
Diagram 2: FMOC Derivatization Reaction Mechanism
Understanding the chemistry ensures troubleshooting capability. The secondary amine attacks the FMOC-Cl carbonyl.
Caption: Reaction pathway showing the nucleophilic attack of the bicyclic amine on FMOC-Cl under alkaline conditions to yield the detectable carbamate.
Part 5: References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).[3] Retrieved from
-
Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines using Ascentis Express. Retrieved from
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Retrieved from
-
PubChem. (2025).[5] 9-Azabicyclo[3.3.2]decan-2-one Compound Summary. (Used for structural analogs and physicochemical property estimation). Retrieved from
-
Ziegler, J., et al. (2014).[6] Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46, 2799–2808. Retrieved from
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Azabicyclo[3.3.2]decane | C9H17N | CID 20521847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 9-Azabicyclo[3.3.2]decane Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 9-Azabicyclo[3.3.2]decane hydrochloride is critical for scientific advancement. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 9-Azabicyclo[3.3.2]decane hydrochloride, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
While a specific, publicly available Safety Data Sheet (SDS) for 9-Azabicyclo[3.3.2]decane hydrochloride (CAS No. 157943-19-6) is not readily found, the precautionary principle dictates that we treat substances with incomplete hazard data as potentially hazardous. By examining structurally similar compounds, such as other azabicyclo-alkane hydrochlorides, we can infer a likely hazard profile.
Many analogous compounds are classified as:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Category 3): May cause respiratory irritation.[1][3]
The hydrochloride salt form also suggests that it could be corrosive, particularly in aqueous solutions. Therefore, all handling and disposal procedures must be designed to mitigate these potential risks. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the potential for irritation and toxicity, treating 9-Azabicyclo[3.3.2]decane hydrochloride waste as hazardous is the most prudent course of action.
Essential Personal Protective Equipment (PPE)
Before handling the compound in any form, including as a waste product, ensuring adequate personal protection is paramount. Engineering controls, such as using a certified chemical fume hood, should always be the first line of defense to minimize inhalation exposure.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield is recommended if there is a significant splash risk. | Protects against accidental splashes of liquid waste or contact with solid dust particles which may cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected for integrity before each use. | Prevents direct skin contact, which may cause irritation or allergic reactions.[5] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not typically required if handled within a fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved particulate respirator may be necessary. | Prevents inhalation of the compound, which may cause respiratory tract irritation.[6] |
Waste Segregation and Container Management: A System for Safety
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Segregation:
-
Do Not Mix: Never mix 9-Azabicyclo[3.3.2]decane hydrochloride waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (E&S) department.
-
Avoid Incompatibles: Keep this waste separate from strong oxidizing agents and strong bases. As an amine salt, it can react with bases to liberate the free amine, and its acidic nature can cause reactions with other materials.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste (e.g., unused solutions, rinsates).
Container Requirements:
-
Compatibility: Use a container made of a material compatible with the waste. For solids, a labeled, sealable bag or a wide-mouth plastic jar is suitable. For liquids, a glass or polyethylene bottle is appropriate.
-
Condition: The container must be in good condition, with no cracks or leaks, and must have a tight-fitting, screw-top lid.
-
Closure: The container must be kept closed at all times except when actively adding waste. A funnel should never be left in the opening of a liquid waste container.
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled.[1] Use a "Hazardous Waste" tag as provided by your institution. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "9-Azabicyclo[3.3.2]decane hydrochloride" (no formulas or abbreviations)
-
An accurate estimation of the concentration and total volume/mass
-
The date accumulation started
-
The name of the principal investigator or lab group
-
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for accumulating and disposing of 9-Azabicyclo[3.3.2]decane hydrochloride waste.
Step 1: Preparation
-
Designate a "Satellite Accumulation Area" (SAA) within the lab, at or near the point of waste generation. This area must be under the control of the lab personnel.
-
Obtain a proper waste container and a hazardous waste tag from your institution's E&S office.
-
Pre-label the container with all required information before adding any waste.
Step 2: Waste Collection
-
Solid Waste: Place contaminated items (gloves, wipes, weigh paper) directly into the designated solid waste container.
-
Liquid Waste: Carefully pour liquid waste into the designated liquid waste container using a funnel. Perform this action inside a chemical fume hood.
-
Decontamination Rinse: Triple-rinse any empty containers ("RCRA empty") that held the pure compound. The first two rinsates must be collected as hazardous waste in your liquid waste container. The third rinse can typically be disposed of down the drain, but confirm this with your institutional policy.
Step 3: Storage
-
Store the sealed waste container in the designated SAA.
-
Ensure the container is within a secondary containment bin to catch any potential leaks.
-
Do not allow waste to accumulate for more than 60 days.[2]
Step 4: Arranging for Pickup
-
Once the container is 90% full or you are approaching the storage time limit, submit a chemical waste pickup request through your institution's E&S department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large liquid spills.
-
For a solid spill, gently cover it to prevent dust from becoming airborne. Carefully sweep the material into a dustpan.
-
Collect all contaminated absorbent material and debris in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (requires emergency response):
-
Evacuate the immediate area.
-
Alert others and activate any local alarms.
-
If there is a fire or medical emergency, call 911 (or your institution's emergency number).
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's E&S or emergency response team and provide them with the chemical name and quantity spilled.
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 9-Azabicyclo[3.3.2]decane hydrochloride waste.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
- Safety Data Sheet for 3-Azabicyclo[3.3.0]octane hydrochloride. (2026, February 5). Shanghai Haohong Scientific Co., Ltd.
- Safety Data Sheet for exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. (2025, November 9). Indagoo Research Chemicals.
- Material Safety Data Sheet for a flammable and harmful solid. (n.d.). CDH Fine Chemical.
- Safety Data Sheet for a hazardous chemical compound. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet for Decane. (2010, August 19). Fisher Scientific.
- Safety Data Sheet for a highly flammable and corrosive liquid. (2025, September 23). Thermo Fisher Scientific.
- Safety Data Sheet for Rappaport Vassil.-B. acc. EP. (n.d.). Merck Millipore.
- Safety Data Sheet for Trimethyl Phosph
- MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. (n.d.).
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
- Safety Data Sheet for DABCO DC 2. (2024, February 25).
-
EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
- Safety Data Sheet for Boron Nitride (hBN). (n.d.). CymitQuimica.
- Safety Data Sheet for 2-Azabicyclo(2,2,1)hept-5-en-3-one. (2025, May 1). Fisher Scientific.
- EPA Hazardous Waste Codes. (n.d.). Retrieved from an environmental compliance resource.
- Waste Code List. (n.d.). U.S. Environmental Protection Agency.
- Waste Codes. (n.d.). Ohio Environmental Protection Agency.
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
